1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
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Overview
Description
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a heterocyclic organic compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an amino-methyl linkage. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom in the pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethyl aniline and pyrrolidine.
Formation of Intermediate: The 3-trifluoromethyl aniline is reacted with formaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with pyrrolidine to form the desired pyrrolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The Boc group provides stability and protects the nitrogen atom, ensuring the compound’s integrity during biological interactions .
Comparison with Similar Compounds
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-([(3-fluorophenyl)-amino]-methyl)-pyrrolidine: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.
1-Boc-3-([(3-chlorophenyl)-amino]-methyl)-pyrrolidine:
1-Boc-3-([(3-methylphenyl)-amino]-methyl)-pyrrolidine: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
887591-09-5 |
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Molecular Formula |
C17H23F3N2O2 |
Molecular Weight |
344.37 g/mol |
IUPAC Name |
tert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-7-12(11-22)10-21-14-6-4-5-13(9-14)17(18,19)20/h4-6,9,12,21H,7-8,10-11H2,1-3H3 |
InChI Key |
BHAXYTZMGMYPML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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